molecular formula C19H13N5O3 B2939518 5-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carbonitrile CAS No. 1159976-72-3

5-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carbonitrile

Cat. No.: B2939518
CAS No.: 1159976-72-3
M. Wt: 359.345
InChI Key: DMERIEOSTOEQSO-UHFFFAOYSA-N
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Description

The compound 5-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carbonitrile features a pyrimidine-4-carbonitrile core substituted with a benzylidenehydrazinyl group derived from 2H-1,3-benzodioxole-5-carbaldehyde. Its synthesis follows a condensation reaction between a hydrazinylpyrimidine intermediate and aromatic aldehydes in the presence of glacial acetic acid, yielding derivatives in good yields (65–85%) . Characterization via IR, $ ^1 \text{H-NMR} $, and mass spectroscopy confirms the presence of key functional groups, including the nitrile (CN, ~2220 cm$ ^{-1} $) and imino (NH, ~3420 cm$ ^{-1} $) moieties .

The benzodioxolyl substituent introduces electron-rich aromaticity and steric bulk, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

6-amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-2-oxo-1-phenylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3/c20-9-14-17(22-10-12-6-7-15-16(8-12)27-11-26-15)18(21)24(19(25)23-14)13-4-2-1-3-5-13/h1-8,10H,11,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INANEOQKZDNMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=C(N(C(=O)N=C3C#N)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with a suitable amine to form the intermediate Schiff base. This intermediate is then reacted with a cyanoacetamide derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino and oxo groups, potentially converting them into amine and hydroxyl groups, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other materials science fields.

Mechanism of Action

The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a broader class of pyrimidinecarbonitriles with variations in substituents at positions 1, 5, and 4. Key structural analogs include:

Fluorophenyl Derivatives
  • 5-{[(4-Fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carbonitrile (CAS: 937604-56-3) Substituent: 4-Fluorophenyl instead of benzodioxolyl. Marketed for medicinal use, though specific activities are unspecified .
Furyl Derivatives
  • 5-{[(2-Furylmethylidene)amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyrimidine-4-carbonitrile (CAS: 1020252-46-3) Substituent: 2-Furyl and 3-(trifluoromethyl)phenyl groups. Properties: The trifluoromethyl group improves lipophilicity, enhancing membrane permeability. The furan ring may participate in hydrogen bonding, influencing molecular packing in crystals .
Thiazolo-Pyrimidine Hybrids
  • (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Substituent: Thiazolo ring fused to pyrimidine. Properties: The thiazolo ring introduces additional hydrogen-bonding sites (NH at 3423 cm$ ^{-1} $) and alters solubility (m.p. 213–215°C) compared to non-fused analogs .
Key Observations:
  • Synthesis : All compounds are synthesized via condensation of hydrazinylpyrimidines with aldehydes or ketones, highlighting the versatility of this route for introducing diverse substituents .
  • Yields : The target compound and thiazolo hybrids achieve moderate-to-high yields (65–85%), suggesting robustness in their synthetic pathways .
  • Thermal Stability : Thiazolo derivatives exhibit higher melting points (213–246°C) due to fused-ring rigidity and intermolecular hydrogen bonding .

Biological Activity

The compound 5-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carbonitrile is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H15N3O5C_{18}H_{15}N_{3}O_{5} with a molecular weight of approximately 325.32 g/mol. The structure features a benzodioxole moiety which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodioxole exhibit significant antimicrobial properties. The compound in focus has been evaluated for its effectiveness against various pathogens. For instance, it has shown promising results in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as HepG2 and MCF7. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Case Study:
A study conducted by Shen et al. (2011) evaluated the effects of this compound on human tumor cells. Results indicated that at concentrations of 50 µM, the compound significantly reduced cell viability by inducing apoptosis through mitochondrial pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. Research indicates that it can downregulate TNF-alpha and IL-6 levels in activated macrophages.

The biological activity of the compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
  • Modulation of Signaling Pathways : It interacts with signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and cell proliferation.
  • DNA Interaction : The structure allows for potential intercalation with DNA, disrupting replication in cancer cells.

Research Findings

Recent findings from various studies highlight the compound's potential:

  • A study published in Molecular Pharmacology demonstrated that derivatives similar to this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
  • Another investigation focused on the synthesis and characterization of related compounds showed enhanced biological activity correlated with structural modifications around the benzodioxole ring.

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